N-(2,3-dimethylphenyl)-4-hydroxy-1-octyl-2-oxo-1,2-dihydroquinoline-3-carboxamide
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Overview
Description
N-(2,3-dimethylphenyl)-4-hydroxy-1-octyl-2-oxo-1,2-dihydroquinoline-3-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core substituted with a hydroxy group, an octyl chain, and a carboxamide group attached to a dimethylphenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-4-hydroxy-1-octyl-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 2,3-dimethylphenylamine with 4-hydroxy-1-octyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid under acidic or basic conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-4-hydroxy-1-octyl-2-oxo-1,2-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).
Reduction: The carbonyl group in the quinoline core can be reduced to an alcohol using reducing agents such as NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminum hydride).
Substitution: The dimethylphenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like HNO3 (nitric acid) or Br2 (bromine).
Common Reagents and Conditions
Oxidation: PCC, KMnO4, H2O2 (hydrogen peroxide)
Reduction: NaBH4, LiAlH4, H2 (hydrogen gas) with a metal catalyst
Substitution: HNO3, Br2, FeCl3 (ferric chloride)
Major Products Formed
Oxidation: Formation of quinoline ketones or aldehydes
Reduction: Formation of quinoline alcohols
Substitution: Formation of nitro or halogenated derivatives of the dimethylphenyl ring
Scientific Research Applications
N-(2,3-dimethylphenyl)-4-hydroxy-1-octyl-2-oxo-1,2-dihydroquinoline-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-4-hydroxy-1-octyl-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting enzymes: Binding to the active site of enzymes and inhibiting their activity.
Modulating receptors: Interacting with cell surface receptors and altering signal transduction pathways.
Scavenging free radicals: Acting as an antioxidant and neutralizing reactive oxygen species (ROS).
Comparison with Similar Compounds
N-(2,3-dimethylphenyl)-4-hydroxy-1-octyl-2-oxo-1,2-dihydroquinoline-3-carboxamide can be compared with other similar compounds, such as:
- N-(2,4-dimethylphenyl)-4-hydroxybenzamide
- N-(2,6-diethylphenyl)-4-hydroxybenzamide
- N-(2-ethylphenyl)-4-hydroxybenzamide
These compounds share structural similarities but differ in the substitution pattern on the phenyl ring, which can influence their chemical reactivity and biological activity
Properties
Molecular Formula |
C26H32N2O3 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-4-hydroxy-1-octyl-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C26H32N2O3/c1-4-5-6-7-8-11-17-28-22-16-10-9-14-20(22)24(29)23(26(28)31)25(30)27-21-15-12-13-18(2)19(21)3/h9-10,12-16,29H,4-8,11,17H2,1-3H3,(H,27,30) |
InChI Key |
SZTUEQPYDTZZPN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=CC(=C3C)C)O |
Origin of Product |
United States |
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